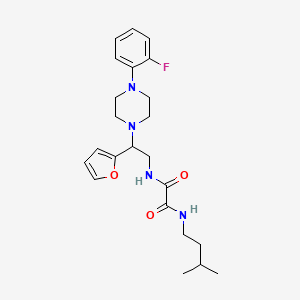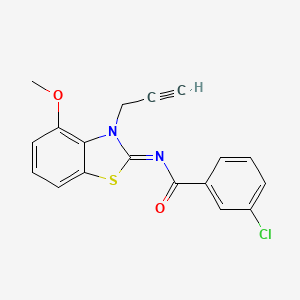![molecular formula C16H11F2N3O2S B2623274 N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872704-37-5](/img/structure/B2623274.png)
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as DFP-10825, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of pyridazine derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation. In a recent study, N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide was found to inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer cells. It was also found to reduce the production of inflammatory cytokines in a mouse model of acute lung injury.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also modulate the immune response by regulating the production of cytokines.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases. It also modulates the immune response by regulating the production of cytokines. In addition, N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is its potential as a therapeutic agent for the treatment of cancer and inflammation. However, there are also some limitations to its use in lab experiments. For example, N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. In addition, its stability under certain conditions may also be a concern.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. One area of interest is the development of new synthetic methods for the compound that may improve its yield and solubility. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide and its effects on various biological pathways.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that starts with the reaction of 2,4-difluoroaniline with 2-bromo-6-(furan-2-yl)pyridazine. The resulting intermediate is then treated with thioacetic acid to obtain the final product. The yield of this synthesis method is reported to be around 60%.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-3-4-12(11(18)8-10)19-15(22)9-24-16-6-5-13(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGDVCGUKBOSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
![N-[(E)-(9-Ethylcarbazol-3-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride](/img/structure/B2623194.png)
![2-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2623195.png)
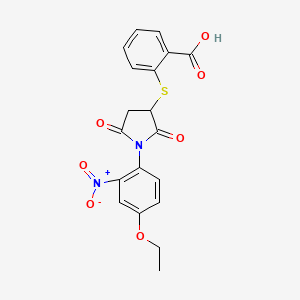
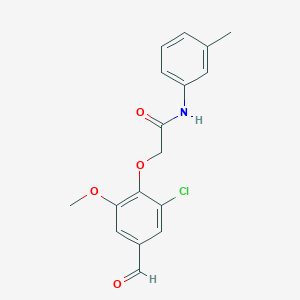
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2623203.png)

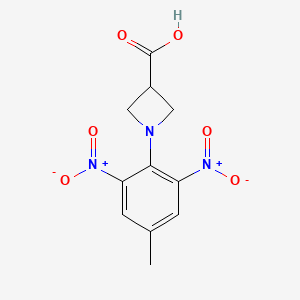
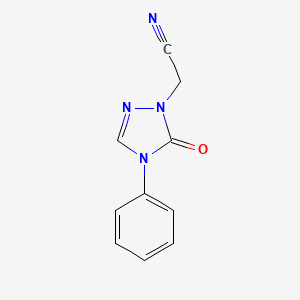
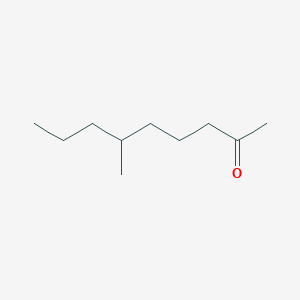
![5,10-di(furan-2-yl)-2,7-dimethyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,7H,8aH)-tetraone](/img/structure/B2623212.png)
